REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH:13]=[O:14])[CH:7]=[CH:6]2.[CH2:15]([Mg]Br)[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[NH4+].[Cl-]>CCOCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH:13]([OH:14])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:7]=[CH:6]2 |f:2.3|
|
Name
|
|
Quantity
|
70.76 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C=O
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)[Mg]Br
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 3 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 3-neck flask equipped with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
The stirred suspension under N2 was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
was kept below 12° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
then cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
After quenching
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for a half-hour
|
Type
|
ADDITION
|
Details
|
then diluted with H2O (750 mL)
|
Type
|
DISSOLUTION
|
Details
|
to dissolve all solids
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with Et2O (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water (3×200 mL), and brine (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(CCCCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 371.2 mmol | |
AMOUNT: MASS | 101.1 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |